
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one
説明
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, or 1-Pyrrolidin-3-yl-3,3-dimethylbutan-2-one, is a synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific and medical fields. This compound is a derivative of the pyrrolidine family, which consists of compounds with a 5-member ring structure containing nitrogen, and is also known as 1-pyrrolidine-3-yl-3,3-dimethylbutan-2-one. It has been widely studied for its potential applications in drug design, biochemistry, and medicinal chemistry.
科学的研究の応用
Chemosensor Development
One study discusses the creation of a novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a dual responsive fluorescent chemosensor for Fe³⁺ ions and picric acid, showcasing the potential for such compounds in environmental monitoring and safety applications (Shylaja et al., 2020).
Solid-State Polymorphism
Research on the dynamics of dimethylbutanols in plastic crystalline phases by field cycling 1H NMR relaxometry highlights the rich solid-state polymorphism of these compounds, which includes plastic crystalline phases and glass, indicating the interest in the physical properties of similar molecules for materials science (Carignani et al., 2018).
Enantioseparation Techniques
Another study outlines the use of chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC, focusing on the separation of enantiomers of biologically important molecules. This emphasizes the role of derivatization agents in enhancing the analysis of chiral compounds, which may include structures akin to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one (Toyo’oka, 2013).
Synthetic Methods and Characterization
Synthesis and characterization of novel compounds, such as the detailed structure elucidation process of a new cannabimimetic designer drug, offer insights into methodologies that could be applicable in researching compounds with similar structures to this compound. These methods include NMR spectroscopic and mass spectrometric techniques (Girreser et al., 2016).
Photocage Development
Research on the development of visible light triggerable traceless Staudinger ligation reagents highlights the synthesis of photocages for diphenylphosphinothioesters, which can be uncaged by visible light. This study points to the potential for creating light-responsive systems for controlled release or activation of functional groups in molecules structurally related to the target compound (Hu et al., 2018).
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm , suggesting that they may affect inflammatory pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been shown to interact with other proteins and receptors, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes such as COX-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and gene expression changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key metabolic enzymes, leading to alterations in metabolic pathways and changes in the levels of specific metabolites . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, binding proteins within the cell can influence the localization and accumulation of this compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASEPJBHLEXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


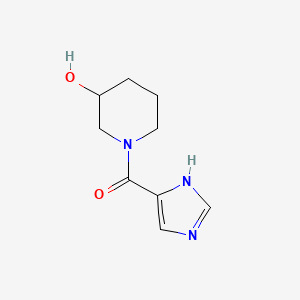
![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)
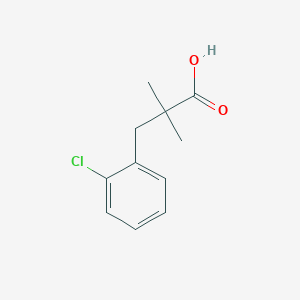
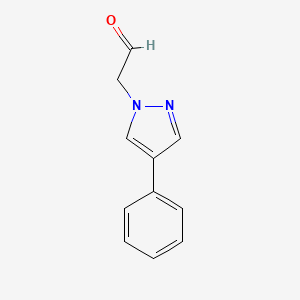
![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)
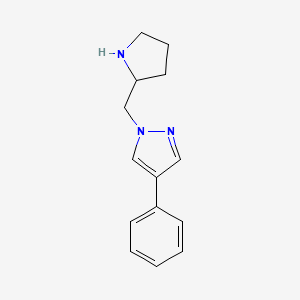
![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
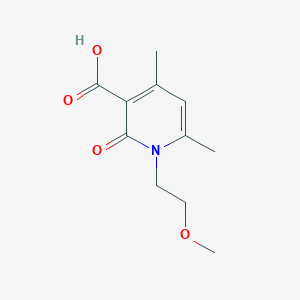

![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
